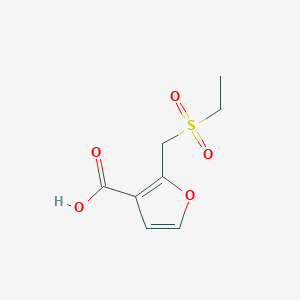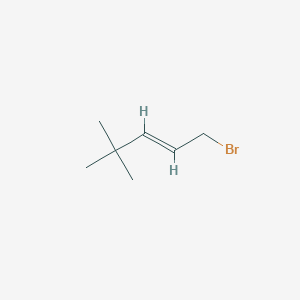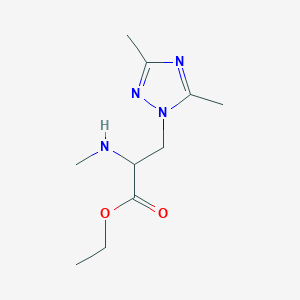
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes an ethylsulfonyl group attached to the furan ring, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with ethylsulfonyl chloride under controlled conditions. The process may include:
Starting Material: Furan-3-carboxylic acid.
Reagents: Ethylsulfonyl chloride, a base such as triethylamine.
Solvent: Anhydrous dichloromethane.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
3-Furoic acid: Another furan derivative with a carboxylic acid group at a different position.
5-Methyl-2-furoic acid: A methyl-substituted furan carboxylic acid.
Uniqueness
2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid stands out due to the presence of the ethylsulfonyl group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other furan derivatives.
Propriétés
Formule moléculaire |
C8H10O5S |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
2-(ethylsulfonylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H10O5S/c1-2-14(11,12)5-7-6(8(9)10)3-4-13-7/h3-4H,2,5H2,1H3,(H,9,10) |
Clé InChI |
STMQIOXMINQLMF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC1=C(C=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)









